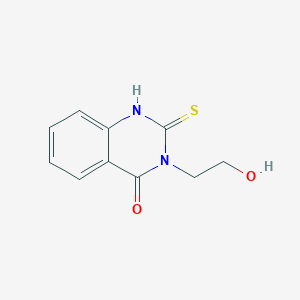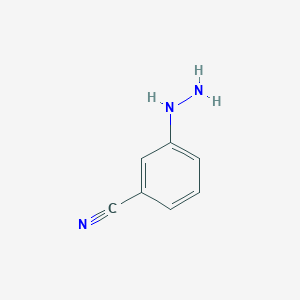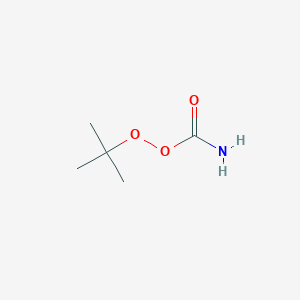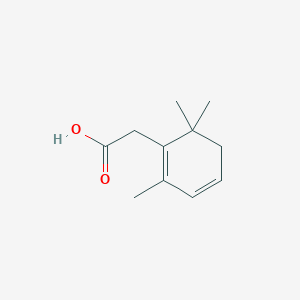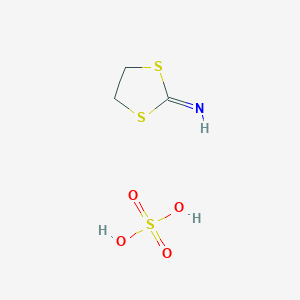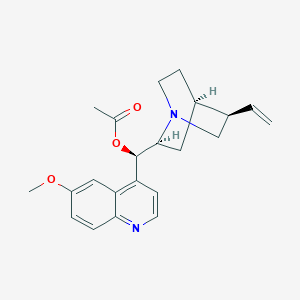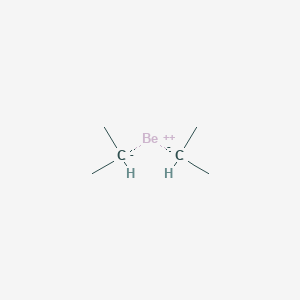
Bis(isopropyl)beryllium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isopropyl)beryllium is a chemical compound that has been studied for its potential use in scientific research. This compound is a beryllium complex that has two isopropyl groups attached to the beryllium atom. It is a white solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of bis(isopropyl)beryllium is not well understood. It is believed to act as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of bis(isopropyl)beryllium. However, it is known to be highly toxic and can cause severe respiratory and neurological effects if inhaled or ingested.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bis(isopropyl)beryllium in lab experiments is its ability to form carbon-carbon and carbon-heteroatom bonds. This makes it a useful reagent in organic synthesis reactions. However, its highly toxic nature makes it difficult to handle and requires careful safety precautions.
Direcciones Futuras
There are several future directions for research involving bis(isopropyl)beryllium. One area of interest is its potential use in the synthesis of new pharmaceuticals and natural products. Another area of interest is the development of safer and more efficient methods for handling and using this compound in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential toxic effects of bis(isopropyl)beryllium.
Métodos De Síntesis
Bis(isopropyl)beryllium can be synthesized using a variety of methods. One common method involves reacting beryllium chloride with isopropylmagnesium chloride in anhydrous ether. Another method involves reacting beryllium metal with isopropyl chloride in the presence of a reducing agent. Both of these methods result in the formation of bis(isopropyl)beryllium as a white solid.
Aplicaciones Científicas De Investigación
Bis(isopropyl)beryllium has been studied for its potential use in scientific research. It has been found to be a useful reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It has also been used in the synthesis of complex natural products.
Propiedades
Número CAS |
15721-33-2 |
|---|---|
Nombre del producto |
Bis(isopropyl)beryllium |
Fórmula molecular |
C6H14Be |
Peso molecular |
95.19 g/mol |
Nombre IUPAC |
beryllium;propane |
InChI |
InChI=1S/2C3H7.Be/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
Clave InChI |
LFMRZLYYZXGEAG-UHFFFAOYSA-N |
SMILES |
[Be+2].C[CH-]C.C[CH-]C |
SMILES canónico |
[Be+2].C[CH-]C.C[CH-]C |
Sinónimos |
beryllium(+2) cation, propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




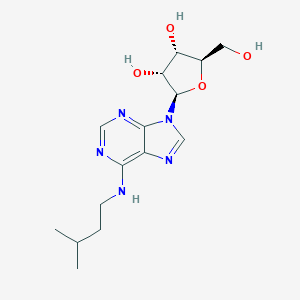
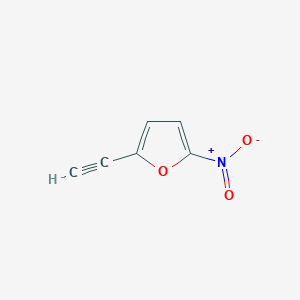
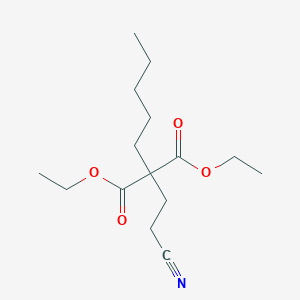
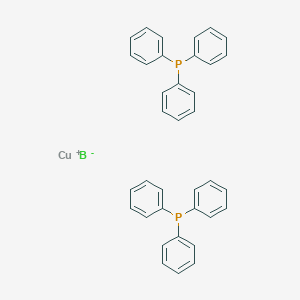
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
